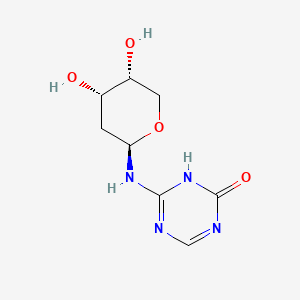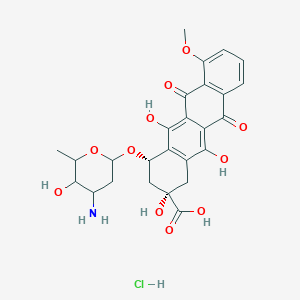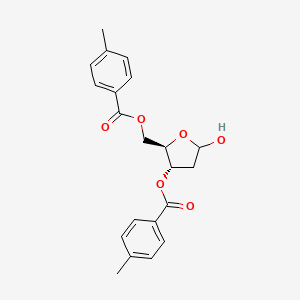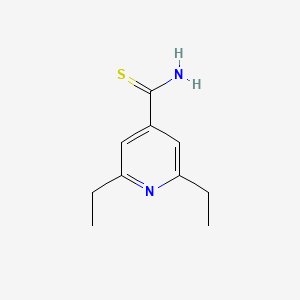
ラパチニブ 2-フルオロ不純物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapatinib 2-Fluoro Impurity: is a chemical compound related to Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This impurity is often studied to understand the purity, stability, and potential side effects of the pharmaceutical product. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .
科学的研究の応用
Lapatinib 2-Fluoro Impurity is extensively used in scientific research, particularly in:
Chemistry: Studying the stability and reactivity of fluorinated compounds.
Biology: Investigating the biological activity of fluorinated derivatives.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Lapatinib and its impurities.
Industry: Quality control and method validation in pharmaceutical manufacturing
作用機序
Target of Action
Lapatinib 2-Fluoro Impurity, also known as 3-Desfluoro 2-Fluoro Lapatinib, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .
Mode of Action
Lapatinib 2-Fluoro Impurity acts as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets, HER2 and EGFR, to prevent receptor autophosphorylation upon ligand binding . This inhibits the activation of these receptors, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of HER2 and EGFR by Lapatinib 2-Fluoro Impurity affects two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway . These pathways are involved in cell growth, survival, and differentiation . The disruption of these pathways by Lapatinib 2-Fluoro Impurity can lead to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of Lapatinib 2-Fluoro Impurity involves its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and has variable bioavailability . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated processes . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing .
Result of Action
The inhibition of HER2 and EGFR by Lapatinib 2-Fluoro Impurity results in the disruption of cell signaling pathways that regulate cell growth and survival . This leads to the inhibition of tumor growth and enhanced apoptosis . Resistance to lapatinib can occur due to loss-of-function mutations of certain genes, leading to re-activation of the mapk and pi3k pathways .
Action Environment
The action of Lapatinib 2-Fluoro Impurity can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the drug’s binding affinity . Additionally, the drug’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
Lapatinib 2-Fluoro Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-binding site of receptor tyrosine kinases, particularly HER1 and HER2. This binding inhibits the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interactions of Lapatinib 2-Fluoro Impurity with these receptors are crucial for its inhibitory effects on tumor cell growth.
Cellular Effects
Lapatinib 2-Fluoro Impurity affects various types of cells, particularly cancer cells that overexpress HER1 and HER2 receptors. By inhibiting these receptors, the compound disrupts cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, Lapatinib 2-Fluoro Impurity can influence gene expression and cellular metabolism, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of Lapatinib 2-Fluoro Impurity involves its binding to the ATP-binding site of HER1 and HER2 receptors. This binding prevents the phosphorylation of these receptors, thereby inhibiting their kinase activity . As a result, downstream signaling pathways that promote cell growth and survival are blocked. This inhibition leads to reduced tumor cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lapatinib 2-Fluoro Impurity have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that the inhibitory effects on cellular function can persist, although the extent of inhibition may decrease over time due to degradation of the compound.
Dosage Effects in Animal Models
The effects of Lapatinib 2-Fluoro Impurity vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
Lapatinib 2-Fluoro Impurity is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound. The metabolism of Lapatinib 2-Fluoro Impurity can lead to the formation of various metabolites, some of which may retain biological activity.
Transport and Distribution
Within cells and tissues, Lapatinib 2-Fluoro Impurity is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy. The compound is known to accumulate in tissues that overexpress HER1 and HER2 receptors, enhancing its inhibitory effects on tumor cells.
Subcellular Localization
The subcellular localization of Lapatinib 2-Fluoro Impurity is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . The compound may also localize to specific compartments or organelles, depending on targeting signals and post-translational modifications. These localizations can affect the activity and function of the compound, contributing to its overall therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Lapatinib 2-Fluoro Impurity involves several synthetic steps. One common method includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3’-fluorobenzyloxy)aniline to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of Lapatinib 2-Fluoro Impurity follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: Lapatinib 2-Fluoro Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst
Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which are analyzed for their potential biological activity and stability .
類似化合物との比較
Lapatinib: The parent compound, used in cancer treatment.
Lapatinib 4-Fluoro Analog: Another fluorinated derivative with similar properties.
Lapatinib Deschloro Impurity: A related impurity with a different halogen substitution
Uniqueness: Lapatinib 2-Fluoro Impurity is unique due to its specific fluorine substitution, which can significantly affect its chemical and biological properties. This makes it an important compound for studying the effects of fluorination on drug activity and stability .
特性
IUPAC Name |
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNUFCAWIGPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
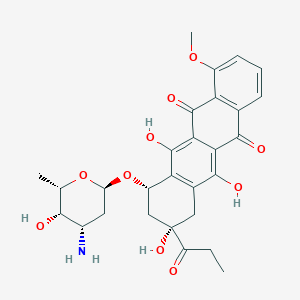

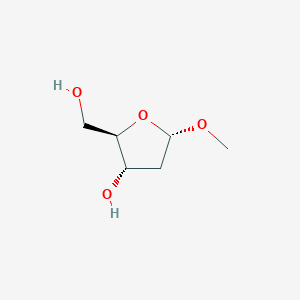

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
